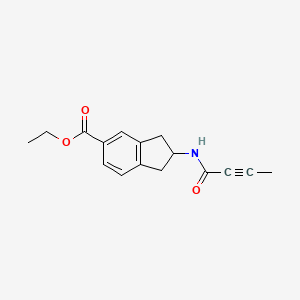
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate, also known as EBDI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EBDI belongs to the class of indene derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has also been shown to bind to the sigma-2 receptor, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has also been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. In addition, Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has also shown promising results in various studies related to its potential therapeutic properties. However, one limitation of using Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain in vivo studies.
Future Directions
There are several future directions for research related to Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate. One area of interest is its potential use in combination with other drugs for the treatment of cancer or Alzheimer's disease. Another area of research is the development of more soluble derivatives of Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate for easier administration in in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate and its potential therapeutic applications in various fields of research.
Conclusion:
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate is a synthetic compound that has shown promising results in various studies related to its potential therapeutic properties. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body, and it has been found to have various biochemical and physiological effects. While there are limitations to using Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate in lab experiments, there are several future directions for research related to its potential therapeutic applications. Overall, Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate is a compound that warrants further investigation in the field of scientific research.
Synthesis Methods
The synthesis of Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate involves the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a hydrogenation reaction using palladium on carbon as a catalyst to obtain Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate. This synthesis method has been reported in various research studies and has shown good yield and purity of the final product.
Scientific Research Applications
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has been studied extensively for its potential therapeutic properties in various fields of research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has also shown potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. In addition, Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate has been studied for its anti-inflammatory properties and has shown promising results in animal models of inflammation.
properties
IUPAC Name |
ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-5-15(18)17-14-9-11-6-7-12(8-13(11)10-14)16(19)20-4-2/h6-8,14H,4,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPYVKQLOWAATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(C2)NC(=O)C#CC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(but-2-ynoylamino)-2,3-dihydro-1H-indene-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



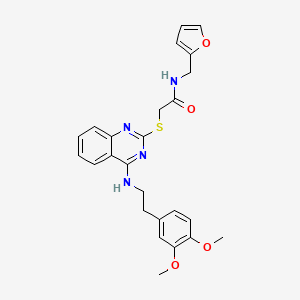
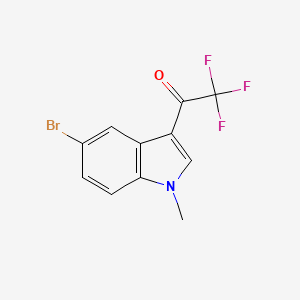
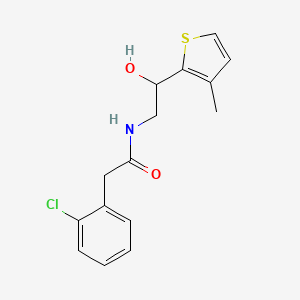
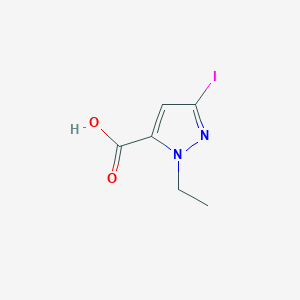
![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)

![3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea](/img/structure/B2856069.png)
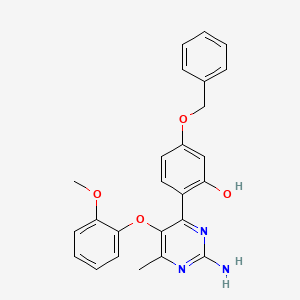
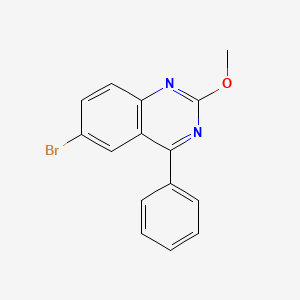
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)